Product packaging for 3,3',5-Trihydroxy-4',7-dimethoxyflavanone(Cat. No.:CAS No. 79995-67-8)

3,3',5-Trihydroxy-4',7-dimethoxyflavanone

Cat. No.: B123343
CAS No.: 79995-67-8
M. Wt: 332.3 g/mol
InChI Key: SVPNMFZMHPLGRR-UHFFFAOYSA-N
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Description

Natural Occurrence and Botanical Context of Blumeatin (B180144) B

Blumeatin B is not synthesized in a laboratory for initial discovery but is found in and isolated from various plant species.

Blumeatin B has been isolated from Blumea balsamifera, a plant belonging to the Asteraceae family. vjol.info.vngoogle.comambeed.cn This medicinal herb, commonly known as sambong, is traditionally used in Southeast Asia. The process of isolating Blumeatin B often involves extraction from the plant material using solvents like ethanol-water solutions, followed by chromatographic techniques to purify the compound. google.com Besides Blumea balsamifera, Blumeatin B has also been reported in other plants such as Iris potaninii and Blumea fistulosa. nih.gov

Blumeatin B belongs to the flavanone (B1672756) subclass of flavonoids. google.comnih.gov Flavonoids are a diverse group of natural products known for their wide range of biological activities. acs.org Structurally, Blumeatin B is characterized as (2R,3R)-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one. nih.gov This specific arrangement of hydroxyl and methoxy (B1213986) groups on its core flavanone structure is crucial to its chemical behavior and biological properties.

Historical Perspectives on Blumeatin B Research

Early research on Blumea balsamifera often focused on its traditional uses and the extraction of its essential oils. The investigation into its flavonoid constituents, including the isolation and characterization of compounds like Blumeatin B, represents a more recent area of scientific inquiry. A 1993 study reported on the protective action of blumeatin, a related compound from Blumea balsamifera, against experimental liver injuries, indicating an early interest in the therapeutic potential of flavonoids from this plant. chemsrc.com The specific elucidation of Blumeatin B's structure and its initial biological screenings have paved the way for more detailed contemporary studies.

Significance of Blumeatin B as a Research Compound

The significance of Blumeatin B in research stems from its identity as a flavonoid with potential antioxidant properties. medchemexpress.commedchemexpress.comglpbio.comglpbio.cnchemondis.com Research has explored its free radical-scavenging activity. glpbio.comglpbio.cn Furthermore, studies have investigated its potential in areas of significant medical research. For instance, its effects on human oral carcinoma cells have been examined, suggesting it may have a role in cancer research. jbuon.com Other research has looked into its potential as a dual inhibitor of c-Met and VEGFR2, which are tyrosine kinases involved in tumorigenesis. spandidos-publications.comresearchgate.net These preliminary findings highlight Blumeatin B as a valuable compound for further investigation in the development of new therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O7 B123343 3,3',5-Trihydroxy-4',7-dimethoxyflavanone CAS No. 79995-67-8

Properties

IUPAC Name

3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,16-19,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPNMFZMHPLGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037504
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79995-67-8
Record name 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037504
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

184 - 186 °C
Record name 3,3',5-Trihydroxy-4',7-dimethoxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037504
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Structural Elucidation and Stereochemical Investigations of Blumeatin B

Original Structural Assignments and Subsequent Revisions of Putative Blumeatin (B180144)

The definitive structure of Blumeatin B is recorded in chemical databases with the molecular formula C₁₇H₁₆O₇. nih.govnaturalproducts.netbiocrick.com It is important to distinguish Blumeatin B from a similarly named flavanone (B1672756), "blumeatin" (C₁₆H₁₄O₆), which was the subject of a significant structural revision. Research demonstrated that the compound initially identified as blumeatin was, in fact, sterubin. nih.govacs.orgresearchgate.net However, for Blumeatin B, the dihydroflavonol, the literature available from the search results does not indicate a history of structural misassignment or revision. Its characterization appears consistent across chemical data repositories. nih.govnaturalproducts.net

The structural confirmation of Blumeatin B relies on standard spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) would confirm its molecular formula, C₁₇H₁₆O₇. nih.govnaturalproducts.net Analysis using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise connectivity of atoms and the substitution pattern on the flavonoid skeleton.

While commercial suppliers assert the compound's identity through NMR analysis that is "consistent with structure," detailed, publicly available 1D and 2D NMR data tables were not found in the provided search results. biocrick.com However, a ¹³C NMR spectrum for Blumeatin B is referenced in the PubChem database, which supports the established carbon framework of the molecule. nih.gov

Table 1: Chemical Identifiers for Blumeatin B

Identifier Data Source
IUPAC Name (2R,3R)-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one nih.gov
Molecular Formula C₁₇H₁₆O₇ nih.govnaturalproducts.net
Molecular Weight 332.3 g/mol nih.gov
CAS Number 79995-67-8 nih.govnaturalproducts.netbiocrick.com

| InChIKey | SVPNMFZMHPLGRR-DLBZAZTESA-N | nih.govnaturalproducts.net |

Blumeatin B possesses two stereocenters at the C2 and C3 positions of the C-ring, leading to the possibility of different stereoisomers. The established name, incorporating the (2R,3R) designation, specifies its absolute configuration. nih.govnaturalproducts.net

The determination of such stereochemistry in chiral molecules is commonly achieved using chiroptical methods like Electronic Circular Dichroism (ECD). smoldyn.org ECD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a characteristic feature of chiral molecules. smoldyn.org For flavanones, a positive Cotton effect around 290 nm and a negative one around 280 nm can be indicative of (S) and (R) configurations at the C2 position, respectively. nih.govacs.org While this technique is standard, specific experimental ECD data or studies detailing the explicit confirmation of the (2R,3R) configuration for Blumeatin B were not present in the analyzed search results.

Conformational Analysis and Molecular Geometry Studies of Blumeatin B

Conformational analysis involves the study of the three-dimensional shapes a molecule can adopt and the energy associated with these arrangements. libretexts.org For flavonoids, the conformation is largely defined by the geometry of the heterocyclic C-ring and the rotational freedom of the B-ring relative to the rest of the molecule. nobelprize.org

The flavanone skeleton is inherently non-planar due to the saturated nature of the C2-C3 bond in the C-ring. The degree of this non-planarity is described by torsion angles (also known as dihedral angles), which are defined by four sequentially bonded atoms. gonzaga.eduiupac.org

Computational studies on the related flavanone, blumeatin, have highlighted significant deviations from planarity. nih.govacs.org For instance, the torsion angle of its C-ring (C4–C3–C2–C1) was calculated to be 33.62°, indicating a distorted conformation. nih.govacs.org Furthermore, the B-ring was found to be twisted with respect to the A and C rings, with a calculated torsion angle (C8–C7–C15–C16) of -76.78°. nih.govacs.org A scanned torsion angle (C2–C1–C15–C20) for the B-ring was found to be -94.64°, suggesting a highly twisted structure. nih.govacs.orgresearchgate.net These studies suggest a link between the non-coplanar structure and the molecule's chemical properties. nih.govacs.org However, specific conformational analyses and published torsion angle values for the dihydroflavonol Blumeatin B were not available in the provided search results.

Table 2: Compound Names Mentioned

Compound Name
Blumeatin B
Sterubin

Synthetic Methodologies and Chemoenzymatic Approaches for Blumeatin B

Total Synthesis Strategies for Blumeatin (B180144) B and its Enantiomers

The total synthesis of Blumeatin B, specifically its racemic form, (±)-blumeatin, has been successfully achieved with a notable total yield of 75%. nih.govacs.orgresearchgate.net This approach provides a viable alternative to natural extraction, allowing for the production of both the naturally occurring (S)-enantiomer, known as (-)-blumeatin, and its synthetic (R)-enantiomer, (+)-blumeatin. nih.govresearchgate.net The strategies employed involve a key ring-closure reaction to form the flavanone (B1672756) core, followed by a chiral resolution step to separate the enantiomers.

The core structural feature of Blumeatin B, the flavanone nucleus, is constructed through a critical C-ring closure reaction. nih.govacs.org This has been efficiently accomplished using a Lewis acid-catalyzed approach. nih.govresearchgate.netacs.org The synthesis involves the reaction of 3,5-dihydroxybenzaldehyde (B42069) with 1-(2,6-dihydroxy-4-methoxyphenyl)ethan-1-one. nih.govacs.orgresearchgate.net

The reaction is conducted in the presence of boric acid, which acts as a Lewis acid catalyst, along with piperidine (B6355638) and silica (B1680970) gel. nih.govacs.orgresearchgate.net This method is noted for being simple, efficient, and easy to perform. acs.org While other methods for flavonoid synthesis exist, such as iodine-mediated oxidative ring-closure of chalcones or the Baker–Venkataraman rearrangement, they possess significant drawbacks. nih.govacs.orgacs.org For instance, the chalcone (B49325) precursor route can suffer from low yields, while the Baker–Venkataraman method is considered environmentally unfriendly due to the generation of substantial acid waste. nih.govacs.orgacs.org

Table 1: Key Reagents in the Lewis Acid-Catalyzed Synthesis of (±)-Blumeatin
RoleReagentReference
Starting Material (A-ring precursor)1-(2,6-dihydroxy-4-methoxyphenyl)ethan-1-one nih.gov, acs.org
Starting Material (B-ring precursor)3,5-dihydroxybenzaldehyde nih.gov, acs.org
Lewis Acid CatalystBoric acid nih.gov, acs.org, researchgate.net
Base/Co-catalystPiperidine nih.gov, acs.org, researchgate.net
SupportSilica gel nih.gov, acs.org

The initial synthesis yields a racemic mixture of (±)-blumeatin. nih.govacs.org To obtain the optically pure enantiomers, a chiral resolution technique is employed. This method hinges on the formation of diastereomeric Schiff base intermediates. nih.govresearchgate.netfigshare.comacs.org

The process involves the reaction of the 4-carbonyl group of racemic blumeatin with an optically pure chiral amine, specifically (R)-1-phenylethan-1-amine. nih.govacs.orgresearchgate.net This reaction creates two diastereomeric imine intermediates. Due to their different physical properties, these diastereomers can be effectively separated using standard silica column chromatography. nih.govacs.org Following separation, each diastereomer is subjected to acid-mediated hydrolysis, which cleaves the imine bond to yield the optically pure (+)-blumeatin (1A) and (-)-blumeatin (1B), respectively. nih.govacs.org This procedure allows for the efficient preparation of both the R- and S-isomers of blumeatin. nih.govresearchgate.netfigshare.com

Comparison of Isolation and Synthetic Efficiency for Blumeatin B Production

The primary impetus for developing a total synthesis for Blumeatin B is the inefficiency of its extraction from natural sources. nih.govacs.orgacs.org The isolation of flavonoids from Blumea balsamifera is the traditional method for obtaining these compounds, but it is fraught with challenges that make it unsuitable for producing larger quantities. nih.govresearchgate.net In contrast, the reported synthetic route offers a highly efficient and reliable alternative. nih.govacs.org

Table 2: Comparison of Natural Isolation vs. Synthetic Production of Blumeatin B
AttributeNatural Isolation from Blumea balsamiferaSynthetic ProductionReference
Efficiency LowHigh (75% total yield for racemic mixture) nih.gov, acs.org, researchgate.net
Cost HighPotentially lower for large-scale production nih.gov, researchgate.net, acs.org
Duration ProlongedRelatively short and predictable nih.gov, researchgate.net, acs.org
Product Access Limited to the naturally occurring enantiomer (putatively (-)-blumeatin)Provides access to racemic, (+)-, and (-)-enantiomers nih.gov, researchgate.net
Purity & Consistency Can be variable; recent studies show misidentification of the natural productHigh purity with confirmed structure nih.gov, acs.org

The synthetic pathway not only provides Blumeatin B in high yield but also confirms its chemical structure through rigorous spectroscopic analysis (NMR, HRMS), resolving ambiguities associated with the natural product. nih.govacs.org Furthermore, the synthesis provides access to both enantiomers, which is essential for stereospecific biological studies. nih.govresearchgate.net

Biosynthetic Pathways and Metabolic Engineering Research on Blumeatin B

Investigation of Flavonoid Biosynthesis in Blumea balsamifera

Blumea balsamifera, a medicinal herb and functional tea prominent in many Asian countries, is a rich source of various phytochemicals, including a significant number of flavonoids. scielo.brscielo.br The plant contains diverse classes of flavonoids such as dihydroflavonoids, dihydroflavonols (including Blumeatin (B180144) B), flavones, and flavonols. scielo.br

Investigations into the biosynthesis of these compounds have been undertaken to better understand and potentially increase their yield. nih.gov By analyzing transcriptome data in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, researchers have mapped the metabolic pathways for flavonoids in B. balsamifera. nih.gov The analysis revealed that the flavonoid biosynthesis in this plant is similar to that in other higher plants and primarily follows two major pathways: the flavonoid biosynthesis pathway (ko00941) and the flavone (B191248) and flavonol biosynthesis pathway (ko00944). nih.gov These pathways provide the fundamental framework for the synthesis of compounds like Blumeatin B.

The general flavonoid pathway begins with the production of chalcones, which then serve as precursors for a wide array of other flavonoids. This foundational understanding allows for targeted research into specific enzymes and regulatory factors that influence the production of particular flavonoids.

Identification of Key Enzymes in Blumeatin B Biosynthesis (e.g., Chalcone (B49325) Synthase, Chalcone Isomerase)

Within the complex network of flavonoid biosynthesis, specific enzymes play pivotal roles in catalyzing key steps. Research based on transcriptome sequencing of B. balsamifera has identified several crucial enzymes. scielo.brnih.gov By comparing the genetic data with established flavonoid pathways in other plants, scientists have predicted the primary enzymes guiding flavonoid production in B. balsamifera. scielo.brscielo.br

Two of the most critical enzymes identified are Chalcone Synthase (CHS) and Chalcone Isomerase (CHI). scielo.brnih.gov

Chalcone Synthase (CHS): This enzyme catalyzes the initial, rate-limiting step in the flavonoid pathway. It facilitates the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

Chalcone Isomerase (CHI): This enzyme is responsible for the stereospecific cyclization of the chalcone into a flavanone (B1672756), such as naringenin. Flavanones are central intermediates that can then be modified by other enzymes, like flavanone 3-hydroxylase (F3H), to form dihydroflavonols, the class to which Blumeatin B belongs.

The identification of CHS and CHI as key enzymes provides a strategic direction for metabolic engineering efforts aimed at enhancing the production of flavonoids in B. balsamifera. scielo.brscielo.br

EnzymeAbbreviationRole in Flavonoid BiosynthesisReference
Chalcone SynthaseCHSCatalyzes the initial condensation reaction to form chalcones. nih.gov, scielo.br
Chalcone IsomeraseCHICatalyzes the cyclization of chalcones into flavanones. nih.gov, scielo.br

Transcriptomic Analyses Related to Blumeatin B Accumulation

Transcriptomic analysis has become a powerful tool for identifying key genes and understanding the molecular regulation of secondary metabolite synthesis in Blumea balsamifera. frontiersin.org Studies have utilized this technology to investigate how different treatments affect the expression of genes involved in the flavonoid biosynthetic pathway, which in turn influences the accumulation of total flavonoids, including compounds like Blumeatin B.

One study investigated the effects of varying nitrogen (N) application levels on the plant's transcriptome. The results indicated that many differentially expressed genes (DEGs) related to flavonoid biosynthesis were significantly upregulated in the control (low nitrogen) treatment compared to treatments with moderate to high nitrogen. frontiersin.org This suggests a trade-off mechanism where lower nitrogen availability may shift the plant's metabolism towards producing more secondary metabolites like flavonoids.

Another area of research involves the application of elicitors like methyl jasmonate (MeJA), a plant signaling molecule. Recent studies have characterized key genes that regulate the total flavonoid content in B. balsamifera leaves following treatment with exogenous MeJA, providing further insight into the regulatory networks controlling flavonoid accumulation. frontiersin.org These transcriptomic datasets are crucial for identifying specific gene targets for future metabolic engineering to enhance the yield of desired compounds.

Impact of Environmental Factors on Biosynthesis

The production and accumulation of flavonoids in Blumea balsamifera are not solely determined by genetics but are also significantly influenced by environmental conditions.

A key environmental factor studied is nutrient availability, particularly nitrogen. Research has shown that the nitrogen regime strongly affects the content of total flavonoids in the leaves of B. balsamifera. frontiersin.org In one study, plants grown under lower nitrogen conditions exhibited changes in the expression of genes related to flavonoid biosynthesis. frontiersin.org Specifically, the application of moderate and high levels of nitrogen, while promoting growth, was observed to potentially decrease the accumulation of certain medicinal components, suggesting an inverse relationship between growth promotion by nitrogen and the synthesis of some secondary metabolites. frontiersin.org This highlights the complex interplay between primary growth processes and secondary metabolism in response to environmental nutrient cues.

Pharmacological and Biological Activity Investigations of Blumeatin B

Anti-inflammatory Research

Blumeatin (B180144) B, a flavonoid isolated from Blumea balsamifera, has demonstrated notable anti-inflammatory activities. nih.govscielo.br Research indicates its potential to mitigate inflammatory responses through various mechanisms.

In Vitro Anti-inflammatory Assays

In laboratory settings, the anti-inflammatory capacity of blumeatin has been evaluated using several in vitro assays. One study noted that the anti-inflammatory activity of blumeatin was only slightly less than that of dexamethasone, a potent corticosteroid, in an in vitro experiment. nih.gov Another study highlighted that flavonoids, the class of compounds to which blumeatin belongs, are key contributors to the anti-inflammatory effects of Blumea balsamifera extracts. pensoft.net These extracts were shown to have significant anti-inflammatory activity in protein denaturation and inhibition assays, with IC50 values of 103.85 ppm and 97.23 ppm, respectively, comparable to aspirin. pensoft.net

In Vivo Anti-inflammatory Models (e.g., Ear-Swelling Test)

The anti-inflammatory effects of blumeatin have also been confirmed in living organisms. researchgate.net The mouse ear-swelling test is a common in vivo model used to assess anti-inflammatory potential. In one such study, synthetically produced (±)-blumeatin demonstrated moderate anti-inflammatory activity. nih.govacs.org The results showed a dose-dependent inhibition of ear swelling. nih.govacs.org

It is important to note a point of historical misidentification in the literature. A compound previously identified and sold as "blumeatin" was later determined to be sterubin. nih.govacs.org This "putative blumeatin" (sterubin) also showed dose-dependent anti-inflammatory activity in the ear-swelling test. nih.govacs.org At a high dose, it exhibited a significant swelling inhibitory rate. nih.govacs.org The study also compared synthetic blumeatin to synthetic sterubin, finding that the 3,4-dihydroxy substitution in the B-ring of sterubin was superior for anti-inflammatory activity compared to the 3,5-dihydroxy arrangement in blumeatin. nih.govacs.org

CompoundDose (mg/kg)Swelling Inhibitory Rate (%)
Putative Blumeatin (Sterubin)3073.53
Dexamethasone (Positive Control)1078.39

Modulation of Inflammatory Signaling Pathways (e.g., TLR4/NF-κB)

Recent research has delved into the molecular mechanisms underlying blumeatin's anti-inflammatory effects, focusing on key signaling pathways. Blumeatin has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammation mediated by the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. x-mol.nettandfonline.comscilit.com The TLR4 signaling pathway is a critical component of the innate immune system, and its overactivation can lead to excessive inflammation. researchgate.netmdpi.com By regulating this pathway, blumeatin can effectively reduce the secretion of downstream inflammatory factors. x-mol.nettandfonline.com

Targeting of Protein Complexes (e.g., TLR4/MD-2)

Further investigation into its mechanism of action reveals that blumeatin targets the TLR4/MD-2 protein complex. x-mol.nettandfonline.com The myeloid differentiation protein 2 (MD-2) is a co-receptor that is essential for the recognition of LPS by TLR4. researchgate.netnih.gov Blumeatin has been found to bind to the hydrophobic pocket of the TLR4/MD-2 complex. x-mol.nettandfonline.com This interaction inhibits the binding of LPS to the complex, thereby preventing the dimerization of TLR4 and MD-2 and the subsequent activation of the TLR4/NF-κB signaling pathway. x-mol.nettandfonline.com This targeted action suggests that blumeatin could serve as a molecular target for the TLR4/MD-2 complex in the development of treatments for inflammation-related diseases. x-mol.nettandfonline.com

Antioxidant Research

In addition to its anti-inflammatory properties, blumeatin has been investigated for its antioxidant potential. acs.org Antioxidants are crucial for neutralizing harmful free radicals in the body.

Radical Scavenging Activity

Blumeatin has demonstrated the ability to scavenge free radicals in various assays. caymanchem.com In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, blumeatin showed a 50% scavenging capacity (SC50) at a concentration of 90.8 µg/ml. caymanchem.com Theoretical studies have supported these findings, indicating that blumeatin possesses high radical scavenging activity. acs.orgnih.gov This activity is attributed in part to its molecular structure, specifically the presence of hydroxyl groups. nih.gov It has also been noted that blumeatin exhibits more potent radical scavenging activity than several other known antioxidants. acs.org In another study, the order of free radical scavenging activity among flavonoids from B. balsamifera was reported, with blumeatin showing significant activity. taylorandfrancis.com

AssayResult (Blumeatin)
DPPH Radical ScavengingSC50: 90.8 µg/ml

Inhibition of Xanthine (B1682287) Oxidase (XO)

Blumeatin has demonstrated inhibitory activity against xanthine oxidase (XO), an enzyme crucial in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. targetmol.com Studies have shown that the methanol (B129727) extract of Blumea balsamifera leaves, which contains blumeatin, exhibits significant XO inhibitory activity with an IC50 value of 27.6 µg/mL. idpublications.org Another study reported that among various flavonoids isolated from B. balsamifera, blumeatin showed moderate inhibitory activity on XO. tandfonline.com The inhibitory effect of blumeatin is attributed to its flavonoid structure. tandfonline.com Specifically, the presence of a methoxyl group at the C-7 position in the B ring of blumeatin has been observed to lower its inhibitory activity on XO when compared to similar flavonoids without this modification. tandfonline.com

Table 1: Xanthine Oxidase Inhibitory Activity of Blumeatin and Related Substances

Substance IC50 Value Source(s)
Blumeatin Moderately active tandfonline.com
Blumea balsamifera Methanol Extract 27.6 µg/mL idpublications.org

Molecular Mechanisms of Antioxidant Action

The antioxidant properties of blumeatin are linked to its molecular structure, particularly its noncoplanarity. nih.govacs.org Theoretical studies have revealed that blumeatin possesses a significant deviation from planarity, with a twisted torsion angle of -94.64° in its flavanone (B1672756) skeleton. nih.govacs.orgresearchgate.net This structural feature is believed to contribute to its high radical scavenging activity. nih.govacs.org The deviation from coplanarity in blumeatin is more pronounced than in many other flavonoids, which may explain its enhanced antioxidant capabilities. nih.gov

Cholinesterase Inhibitory Research

Blumeatin has been investigated for its potential to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. researchgate.netdost.gov.phdost.gov.ph This research is particularly relevant to neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are a therapeutic strategy. researchgate.netdost.gov.ph

Research has shown that blumeatin exhibits a selective inhibitory effect on butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). researchgate.netdost.gov.ph In one study, blumeatin inhibited BuChE in a concentration-dependent manner, with an IC50 value of 136.3 ± 12.6 μM. researchgate.netdost.gov.ph At this concentration, the inhibitory activity against AChE was 35.85 ± 0.04%, resulting in a selectivity ratio of 1.395 for BuChE over AChE. dost.gov.ph Furthermore, the inhibition constant (Ki) for blumeatin is reported to be approximately 10 times lower for BuChE compared to AChE, indicating a stronger binding affinity to BuChE. researchgate.netdost.gov.ph This selectivity is significant because targeting BuChE is considered a promising strategy for managing later stages of Alzheimer's disease. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Blumeatin

Enzyme IC50 Value Ki Value Selectivity Ratio (BuChE/AChE) Source(s)
Butyrylcholinesterase (BuChE) 136.3 ± 12.6 μM 37.98 ± 2.79 μM 1.395 researchgate.netdost.gov.ph

Kinetic studies have elucidated the different mechanisms by which blumeatin inhibits BuChE and AChE. Blumeatin acts as a competitive inhibitor of BuChE. researchgate.netdost.gov.ph This is indicated by Lineweaver-Burk plots where the regression lines intersect at a point slightly positive on the 1/Vmax axis. dost.gov.ph In contrast, blumeatin exhibits non-competitive inhibition towards AChE, with the regression lines on the double-reciprocal plot intersecting at the same x-intercept (1/KM). dost.gov.ph These distinct inhibition mechanisms further underscore the differential interaction of blumeatin with the two cholinesterase enzymes. researchgate.netdost.gov.ph

Anticancer Research

Blumeatin has been the subject of research for its potential anticancer activities, with studies focusing on its effects on various cancer cell lines. jbuon.comacs.org

Studies have demonstrated that blumeatin can inhibit the growth of certain carcinoma cell lines. One study found that blumeatin was active against human oral carcinoma (KB) cells, with an IC50 value of 47.72 µg/mL. academicjournals.orgresearchgate.net In another investigation focusing on human oral cancer (SCC-4) cells, blumeatin was shown to inhibit cell growth. jbuon.com This study also revealed that blumeatin had minimal cytotoxic effects on normal hTRET-OME cells, suggesting a degree of selectivity for cancer cells. jbuon.com The anticancer effects of blumeatin are attributed to its ability to induce DNA damage and autophagy in cancer cells. jbuon.com

While research on the anticancer properties of Blumea balsamifera extracts has shown activity against hepatocellular carcinoma cells (McA-RH7777 and HepG2) and lung cancer cells (A549), the specific contribution of blumeatin to these effects requires further investigation. researchgate.nettjnpr.orgtandfonline.comoup.com

Table 3: Cytotoxic Activity of Blumeatin against Carcinoma Cell Lines

Cell Line Cancer Type IC50 Value Source(s)
KB Human Oral Carcinoma 47.72 µg/mL academicjournals.orgresearchgate.net

Induction of DNA Damage

Research into the anticancer properties of Blumeatin has revealed its capacity to induce DNA damage in cancer cells. jbuon.comresearchgate.net A study utilizing a comet assay on human oral carcinoma cells (SCC-4) demonstrated that Blumeatin treatment led to the formation of comet tails, a visual indicator of DNA damage. jbuon.com The extent of this damage was observed to be dose-dependent, with the percentage of DNA damage increasing as the concentration of Blumeatin was raised from 5 µM to 20 µM. jbuon.com Flow cytometric analysis further corroborated these findings, confirming that Blumeatin triggers DNA damage in SCC-4 cells. researchgate.net

Table 1: Effect of Blumeatin on DNA Damage in SCC-4 Cells

Concentration of Blumeatin Observation
0 µM (Control) No significant DNA damage observed.
5 µM Activation of DNA damage, evidenced by the development of comet tails.
10 µM Increased DNA damage compared to lower concentrations.
20 µM Further increase in the percentage of DNA damage.

Data sourced from a study on human oral carcinoma cells. jbuon.com

Autophagy Activation and Related Biomarkers (e.g., LC3B, Beclin 1)

Blumeatin has been shown to activate autophagy in human oral carcinoma (SCC-4) cells. jbuon.comresearchgate.net Autophagy is a cellular process of degradation and recycling of cellular components. nih.govjcpres.com Key biomarkers for autophagy, Light Chain 3 (LC3) and Beclin 1, are central to the formation of the autophagosome. nih.govjcpres.comiranpath.orgnih.govmdpi.com Investigations using transmission electron microscopy (TEM) and western blot analysis confirmed that Blumeatin treatment leads to an upregulation in the expression of LC3B and Beclin 1 proteins in SCC-4 cells. jbuon.comresearchgate.net This indicates that Blumeatin's mechanism of action in cancer cells involves the initiation of the autophagic process. researchgate.net

Modulation of Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential (MMP)

The compound modulates the intracellular environment by affecting reactive oxygen species (ROS) and mitochondrial membrane potential (MMP). jbuon.comresearchgate.net ROS are highly reactive chemical molecules that, in excess, can lead to cellular damage. wikipedia.orgmdpi.com Studies on SCC-4 oral cancer cells revealed that Blumeatin exposure leads to a dose-dependent increase in the levels of intracellular ROS. jbuon.com

Concurrently, Blumeatin was found to cause a significant, dose-dependent decrease in the mitochondrial membrane potential (MMP). jbuon.com The dissipation of MMP is a key indicator of mitochondrial dysfunction and is often a step in the process of programmed cell death. nih.gov

Table 2: Effect of Blumeatin on Mitochondrial Membrane Potential (MMP) in SCC-4 Cells

Concentration of Blumeatin MMP Level (%)
0 µM (Control) 100%
5 µM 58%
10 µM 32%
20 µM 17%

Data represents the percentage of MMP relative to the control group. jbuon.com

Suppression of Cell Migration and Invasion

Blumeatin has demonstrated the ability to inhibit the migration and invasion of cancer cells. jbuon.comresearchgate.net In a wound-healing assay performed on SCC-4 cells, Blumeatin significantly impeded cell migration at a concentration of 10 µM over a 24-hour period. jbuon.com Furthermore, a transwell assay was used to assess the impact on cell invasion. jbuon.comresearchgate.net The results showed that Blumeatin effectively suppresses the invasive capabilities of SCC-4 oral cancer cells, with a 63% decrease in invasion observed at its IC₅₀ concentration. jbuon.com

Table 3: Effect of Blumeatin on SCC-4 Cell Invasion

Treatment Outcome
Control Normal cell invasion observed.
Blumeatin (at IC₅₀) Invasion of SCC-4 cells was decreased by 63%.

Data from a transwell assay. jbuon.com

Other Biological Activities

Hepatoprotective Effects

Blumeatin has been identified as having protective effects on the liver. nih.govbiocrick.comacs.orgchemfaces.com Research has shown it can protect hepatocytes against injuries induced by toxins. sci-hub.se In a study on CCl₄-intoxicated rats, Blumeatin inhibited the increase in serum alanine (B10760859) aminotransferase (AAT) and liver triglyceride levels. biocrick.comchemfaces.com It also increased serum triglyceride, beta-lipoprotein, and liver glycogen (B147801) content, and histological examination showed that liver lesions were less severe compared to the control group with hepatic injury. biocrick.com Similarly, in thioacetamide (B46855) (TAA)-intoxicated mice, Blumeatin inhibited the rise in serum AAT and hepatic triglycerides. biocrick.comchemfaces.com Another study found that Blumeatin at concentrations of 10 and 100 µM decreases carbon tetrachloride-induced lipid peroxidation in isolated rhesus monkey hepatocytes. caymanchem.com

Anti-tyrosinase Activity

Blumeatin exhibits inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) production. nih.govacs.orgacademicjournals.orgresearchgate.net However, its potency varies in comparison to other flavonoids and standard inhibitors. academicjournals.org In a study evaluating flavonoids from Blumea balsamifera, the anti-tyrosinase activity of Blumeatin was found to be weaker than that of arbutin (B1665170) and kojic acid, which are well-known tyrosinase inhibitors. academicjournals.org When compared to other flavonoids isolated from the same plant, dihydroflavonols and flavonols showed stronger activity than flavanones like Blumeatin. academicjournals.orgresearchgate.net Kinetic analysis revealed that Blumeatin acts as a competitive inhibitor of tyrosinase. academicjournals.orgresearchgate.net

Table 4: List of Compounds Mentioned

Compound Name
Alanine aminotransferase (AAT)
Arbutin
Beclin 1
Beta-lipoprotein
Blumeatin
Blumeatin B
Carbon tetrachloride (CCl₄)
Dihydroflavonols
Flavanones
Flavonols
Kojic acid
Light Chain 3 (LC3B)
Thioacetamide (TAA)

Promotion of Fat Cell Differentiation

Blumeatin has been identified as a promoter of adipocyte differentiation. acs.orgbiocrick.com In studies utilizing the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, blumeatin was shown to enhance the differentiation process. biocrick.comreactome.org This was characterized by an observable increase in triglyceride levels within the cells. biocrick.com

Further investigation into the mechanisms of action revealed that blumeatin not only enhanced the accumulation of lipid droplets but also induced the upregulation of adipocyte-specific genes. biocrick.com Specifically, the expression of glucose transporter type 4 (GLUT4) and adipocyte protein 2 (aP2), both key markers of mature adipocytes, was increased. biocrick.com This indicates that blumeatin actively promotes the development of preadipocytes into functional, mature fat cells. biocrick.com

Table 1: Effects of Blumeatin on Adipocyte Differentiation

Cell Line Observed Effect Gene Upregulation
3T3-L1 Increased triglyceride levels aP2
3T3-L1 Enhanced lipid droplet accumulation GLUT4

Potential as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator in the insulin (B600854) signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes and obesity. frontiersin.orgnih.gov While extracts from Blumea balsamifera, the plant from which blumeatin is isolated, have demonstrated PTP1B inhibitory activity, specific studies detailing the direct inhibitory action of Blumeatin B on the PTP1B enzyme are not prevalent in the reviewed literature. scielo.br

One study on the chemical constituents of Blumea balsamifera from Indonesia identified nine known flavonoids and several sesquiterpenes. researchgate.net While the study evaluated the PTP1B inhibitory activity of the isolated compounds, Blumeatin B was not among those reported to be tested, and a sesquiterpene, beta-caryophyllene (B1668595) 8R,9R-oxide, was identified as the significant inhibitor. researchgate.net Another study showed that a methanol extract of Blumea balsamifera had strong PTP1B inhibitory activity. researchgate.net However, the specific contribution of Blumeatin B to this activity was not determined.

Antimicrobial Activity

Blumeatin has demonstrated activity against certain bacterial strains. In a study investigating the constituents of Blumea balsamifera, a compound identified as blumeatin was found in the methanol extract. researchgate.net This extract exhibited antibacterial properties.

Further research has indicated that blumeatin possesses weak antimicrobial activity. acs.org Specifically, it was tested against Streptococcus faecalis and Staphylococcus aureus, showing inhibitory effects at concentrations of 200 μg/mL and 300 μg/mL, respectively. acs.org Another study that isolated five flavonoids from Blumea balsamifera found that one of the compounds exhibited the strongest inhibitory activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 μg/mL. scispace.com While flavonoids from the plant show promise, the specific antimicrobial spectrum and potency of purified Blumeatin B require more extensive investigation.

Table 2: Antimicrobial Activity of Blumeatin

Microorganism Minimum Inhibitory Concentration (MIC)
Streptococcus faecalis 200 μg/mL
Staphylococcus aureus 300 μg/mL

Analgesic Effects

The plant Blumea balsamifera is noted in reviews for its traditional use and pharmacological activities, which include analgesic effects. scielo.brscielo.br However, specific scientific studies focusing on the isolation and evaluation of Blumeatin B for its direct analgesic properties were not identified in the reviewed literature. While the broader extracts of the plant show pain-relieving potential, the contribution of Blumeatin B to this effect remains to be elucidated through targeted research. mdpi.com

Wound Healing Promotion

The flavonoids present in Blumea balsamifera are recognized for their potential role in wound healing. researchgate.netnih.gov A study on the total flavonoids from the plant demonstrated a significant promotion of skin wound healing in rats. nih.gov The therapeutic effects were attributed to mechanisms including enhanced wound contraction, increased collagen synthesis, and accelerated re-epithelialization. nih.gov The study identified twenty-one different flavonoids in their extract, implying a collective or synergistic effect. nih.gov

While Blumeatin B is a known flavonoid constituent of Blumea balsamifera, its specific, individual contribution to the wound healing process has not been explicitly detailed. scielo.brnaturalproducts.net Another study, which used a wound healing assay in the context of cancer research, found that blumeatin suppressed the migration of human oral carcinoma cells (SCC-4), which is a distinct activity from the promotion of tissue repair in a wound. jbuon.com Therefore, while the flavonoid class of compounds in Blumea balsamifera supports wound recovery, the precise role of Blumeatin B in this therapeutic action requires further investigation.

Table 3: Mentioned Chemical Compounds

Compound Name
Adipocyte Protein 2 (aP2)
Beta-caryophyllene 8R,9R-oxide
Blumeatin
Blumeatin B
Glucose Transporter Type 4 (GLUT4)
Sterubin

Structure Activity Relationship Sar Studies of Blumeatin B and Its Analogs

Influence of Hydroxylation Patterns on Biological Activities (e.g., 3,4-dihydroxy vs. 3,5-dihydroxy)

The hydroxylation pattern of the B-ring is a critical determinant of a flavonoid's biological properties. A significant point of comparison arises from a structural misassignment in early research, where the compound identified as blumeatin (B180144) was actually sterubin. acs.orgnih.govresearchgate.net Synthetic chemistry has since clarified their distinct structures: blumeatin possesses a 3',5'-dihydroxy pattern on its B-ring, whereas sterubin has a 3',4'-dihydroxy (catechol) arrangement. nih.gov

Comparative studies of these two isomers reveal the importance of the catechol moiety for biological function. In an anti-inflammatory assay measuring ear swelling, (±)-sterubin, with its 3',4'-dihydroxy B-ring, was found to be more potent than synthetic (±)-blumeatin, which has a 3',5'-dihydroxy B-ring. acs.orgresearchgate.net This indicates that the vicinal hydroxyl groups at the 3' and 4' positions are superior for this specific activity compared to the 3',5' arrangement. acs.org The catechol structure is well-known for its ability to chelate metals and participate in antioxidant activities through the formation of a stable ortho-quinone, a property not shared by the resorcinol-type 3',5'-dihydroxy pattern. Generally, for many biological activities, including antioxidant and anti-inflammatory effects, the presence of vicinal hydroxyl groups on the B-ring is a key structural requirement. mdpi.com The binding affinity of flavonols to proteins like bovine serum albumin has also been shown to increase with the number of hydroxyl groups on the B-ring. capes.gov.br

CompoundB-Ring Hydroxylation PatternObserved Anti-inflammatory ActivityReference
(±)-Sterubin3',4'-dihydroxy (Catechol)More Potent acs.org
(±)-Blumeatin (synthetic)3',5'-dihydroxy (Resorcinol)Less Potent acs.org

Role of Molecular Conformation and Planarity in Biological Efficacy

The three-dimensional shape of a flavonoid influences how it interacts with biological targets. Unlike flavones, which have a C2=C3 double bond that contributes to a more planar structure, flavanones like blumeatin lack this feature. This results in a non-planar, or twisted, conformation. acs.org

Theoretical studies using density functional theory (DFT) have investigated the molecular structure of blumeatin (the 3',5'-diOH flavanone). acs.orgnih.gov These analyses show that the B and C rings are not in a perfect planar orientation. acs.orgnih.gov The torsion angle of the B-ring relative to the rest of the molecule is significantly twisted. acs.org It has been proposed that this non-coplanarity may be directly correlated with its high radical scavenging and antioxidant activity. acs.orgresearchgate.netresearchgate.net The twisted structure can enhance the molecule's ability to donate a hydrogen atom, a key mechanism in neutralizing free radicals. The lack of a hydroxyl group at the 3-position also contributes to this twisted conformation. acs.org

Structural FeatureParameterValueImplicationReference
Molecular ConformationB-ring to C-ring Torsion Angle (C₂–C₁–C₁₅–C₂₀)-94.64°Indicates a highly non-planar, twisted structure. acs.orgresearchgate.net
PlanarityNon-coplanarCorrelated with high radical scavenging activity. acs.orgresearchgate.net

Comparative SAR Analysis with Related Flavonoids and Derivatives (e.g., Sterubin, Chrysoeriol (B190785), Engeletin)

Comparing Blumeatin B to structurally related flavonoids highlights how subtle molecular differences translate into distinct biological activities. Sterubin, Chrysoeriol, and Engeletin (B1671289) differ from Blumeatin B in their core structure, hydroxylation, and glycosylation patterns.

Blumeatin B vs. Sterubin: As discussed, the key difference between the true blumeatin structure and sterubin is the B-ring hydroxylation (3',5'-dihydroxy vs. 3',4'-dihydroxy). nih.gov This leads to sterubin having more potent anti-inflammatory and neuroprotective activities. acs.orgnih.govmdpi.com Sterubin's potent neuroprotective and anti-inflammatory effects are strongly correlated with its ability to induce the antioxidant transcription factor Nrf2. nih.govmdpi.com

Blumeatin B vs. Chrysoeriol: Chrysoeriol is a flavone (B191248), meaning it has a C2=C3 double bond, making it more planar than the flavanone (B1672756) Blumeatin B. Chrysoeriol also features a 3'-methoxy group. In a kinase inhibition assay, chrysoeriol showed significant binding to both c-Met and VEGFR2 kinases, while Blumeatin B had negligible binding to VEGFR2 and weaker binding to c-Met. researchgate.net This suggests the planar flavone backbone and specific substitution pattern of chrysoeriol are more favorable for this type of enzyme inhibition. Chrysoeriol is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comfrontiersin.org

Blumeatin B vs. Engeletin: Engeletin is a flavanonol glycoside; it is the 3-rhamnoside of astilbin. nih.govtandfonline.com The presence of the large sugar moiety dramatically alters its solubility and interaction with biological targets. In the same kinase assay, engeletin showed no inhibitory activity towards c-Met or VEGFR2. researchgate.net However, engeletin itself possesses a range of other biological activities, including anti-inflammatory and antioxidant effects, often by inhibiting the NF-κB signaling pathway. nih.govmedchemexpress.com

CompoundCore StructureKey B-Ring SubstituentsOther Key FeaturesPrimary Biological ActivitiesReference
Blumeatin BFlavanonol3'-hydroxy, 4'-methoxy3-OH groupWeak kinase inhibitor. researchgate.net
SterubinFlavanone3',4'-dihydroxy7-methoxy groupPotent neuroprotective, anti-inflammatory. nih.govmdpi.com
ChrysoeriolFlavone4'-hydroxy, 3'-methoxyC2=C3 double bondc-Met/VEGFR2 inhibitor, anti-inflammatory, antioxidant. researchgate.netnih.gov
EngeletinFlavanonol4'-hydroxy3-O-rhamnoside (glycoside)Anti-inflammatory, antioxidant, no c-Met/VEGFR2 inhibition. researchgate.netnih.gov

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to bind to a specific biological target. computabio.comschrodinger.com This model then serves as a template to predict the activity of other molecules. computabio.com

For dual c-Met and VEGFR2 kinase inhibitors, pharmacophore models have been constructed based on known ligands. researchgate.netspandidos-publications.com These models revealed that specific hydrogen bonds are critical for binding. researchgate.net

Chrysoeriol fits these pharmacophore models well. Its structure allows it to form the necessary hydrogen bonds with key amino acid residues in the kinase binding sites. researchgate.net

Blumeatin B , in contrast, is a poor fit. Its non-planar flavanone structure and the absence of a C2=C3 double bond likely prevent it from adopting the correct conformation to engage with the target residues effectively. This structural difference may explain its weak binding to c-Met and VEGFR2. spandidos-publications.com

Separately, a molecular docking study on the enzyme xanthine (B1682287) oxidase (a target for hyperuricemia) predicted that blumeatin (the 3',5'-diOH flavanone) interacts with the enzyme via hydrogen bonds with several amino acid residues, including Thr1010, Val1011, and Phe914. acs.orgresearchgate.netresearchgate.net This highlights that while a compound may be inactive against one target, its unique structural features may make it a candidate for interacting with others.

Computational and in Silico Research on Blumeatin B

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wu.ac.th This method is instrumental in understanding the binding affinity and interaction patterns of ligands like Blumeatin (B180144) B with various protein targets.

Molecular docking simulations have been employed to investigate the inhibitory potential of Blumeatin B against several key enzymes implicated in various diseases.

Xanthine (B1682287) Oxidase (XO): As a key enzyme in purine (B94841) metabolism, xanthine oxidase is a major target for treating hyperuricemia and gout. nih.govresearchgate.net Docking studies of Blumeatin B into the active site of bovine xanthine oxidase (PDB ID: 3NVY) revealed a strong binding affinity, calculated to be -9.2 kcal/mol. nih.gov This suggests that Blumeatin B is a potent inhibitor of XO. nih.govresearchgate.net

Cholinesterases (AChE and BuChE): Cholinesterase inhibitors are used for the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease. dost.gov.phresearchgate.net In silico studies on Blumeatin B have shown its interaction with both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). dost.gov.ph The docking scores indicated a slightly more favorable interaction with BuChE compared to AChE, supporting in vitro findings of its selectivity. dost.gov.phresearchgate.net This selective inhibition of BuChE is considered a promising strategy for potentially greater efficacy and fewer side effects in Alzheimer's treatment. dost.gov.phresearchgate.net

c-Met and VEGFR2: The receptor tyrosine kinases c-Met and vascular endothelial growth factor receptor 2 (VEGFR2) are crucial in cancer progression and angiogenesis. spandidos-publications.comspandidos-publications.comresearchgate.net Molecular docking experiments were conducted to assess Blumeatin B's potential as a dual inhibitor. spandidos-publications.comspandidos-publications.com The results indicated that Blumeatin B exhibits weaker binding to both c-Met and VEGFR2 compared to the related compound chrysoeriol (B190785). spandidos-publications.comspandidos-publications.comresearchgate.net Its binding to VEGFR2 was found to be negligible. spandidos-publications.comspandidos-publications.com The structural basis for this weaker interaction was attributed to difficulties in forming key hydrogen bonds within the active sites of these kinases. spandidos-publications.comspandidos-publications.com

Table 1: Molecular Docking Scores of Blumeatin B with Various Enzyme Targets
Enzyme TargetPDB IDDocking Score (kcal/mol)Source
Xanthine Oxidase (XO)3NVY-9.2 nih.gov
Acetylcholinesterase (AChE)Not Specified-8.857 dost.gov.ph
Butyrylcholinesterase (BuChE)Not Specified-8.982 dost.gov.ph
c-Met3CTJWeaker binding than chrysoeriol spandidos-publications.comspandidos-publications.com
VEGFR23VHENegligible binding spandidos-publications.comspandidos-publications.com

A detailed analysis of the docking poses reveals the specific amino acid residues that are crucial for the binding of Blumeatin B to its targets, primarily through hydrogen bonds and other non-covalent interactions.

Xanthine Oxidase: The interaction between Blumeatin B and XO is stabilized by a network of hydrogen bonds. nih.govacs.orgacs.org Key amino acid residues involved in forming these bonds include Thr1010, Val1011, Arg880, Phe914, and Ala1078. nih.govresearchgate.netacs.org The binding is characterized by a mix of strong, moderate, and weak hydrogen bonds, with one particularly strong bond (2.03 Å) formed with Arg880. nih.govacs.org Hydrophobic interactions with residues such as Glu802, Phe1013, and Ser1008 also contribute to the stability of the complex. nih.govacs.org

Cholinesterases: In its interaction with cholinesterases, Blumeatin B forms distinct hydrogen bonding patterns. dost.gov.ph For AChE, hydrogen bonds are formed with Ser203, Phe295, and Gly121. dost.gov.ph For BuChE, the key hydrogen bonds involve Tyr332, Glu197, and Tyr128. dost.gov.ph The tighter hydrogen bonding observed with BuChE's active site in silico corroborates its observed selectivity. dost.gov.phresearchgate.net Additionally, π-π stacking interactions with aromatic residues like Phe329 (in BuChE) and Tyr341 (in AChE) play a significant role in anchoring the ligand. dost.gov.ph

c-Met and VEGFR2: The relatively weak binding of Blumeatin B to c-Met and VEGFR2 is explained by its difficulty in forming hydrogen bonds with the critical residue ASP1046 in the kinase hinge region. spandidos-publications.comspandidos-publications.com

Table 2: Key Binding Residues and Interactions for Blumeatin B
Enzyme TargetInteraction TypeKey Amino Acid ResiduesBond Distance (Å)Source
Xanthine OxidaseHydrogen BondingArg880, Thr1010, Val1011, Phe914, Ala10782.03 - 4.04 nih.govresearchgate.netacs.orgacs.org
HydrophobicGlu802, Phe1013, Ser1008, Lys771N/A nih.govacs.org
AChEHydrogen BondingSer203, Phe295, Gly1212.132 - 2.697 dost.gov.ph
π-π StackingTyr341, His447N/A dost.gov.ph
BuChEHydrogen BondingTyr332, Glu197, Tyr1281.838 - 2.176 dost.gov.ph
π-π StackingPhe329, Tyr332N/A dost.gov.ph

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been utilized to investigate the electronic structure and properties of Blumeatin B. nih.govacs.org These theoretical studies provide fundamental information that helps to explain the molecule's reactivity and biological activity. nih.gov Calculations have been performed using the B3LYP functional, a popular hybrid functional, combined with the 6-311++G(d,p) basis set. nih.govwikipedia.org

DFT calculations have elucidated key structural features of Blumeatin B. The optimized molecular structure shows that the flavanone (B1672756) skeleton is not perfectly planar. nih.gov Specifically, the B and C rings are not in a coplanar orientation, with the torsion angle (C8–C7–C15–C16) between the A and B rings computed to be -76.78°. nih.gov This non-coplanarity and twisted structure are thought to be correlated with its high radical scavenging activity. nih.govacs.org

Furthermore, quantum chemical descriptors, which are crucial for understanding reactivity, have been calculated for Blumeatin B. These include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO gap, chemical potential (μ), global hardness (η), and electrophilicity index (ω). nih.gov The HOMO-LUMO energy gap for Blumeatin B was calculated to be -4.84 eV, providing a measure of its chemical stability and reactivity. nih.gov

Table 3: Quantum Chemical Descriptors for Blumeatin B (calculated via DFT)
DescriptorCalculated Value (eV)Source
E-HOMO-6.49 nih.gov
E-LUMO-1.65 nih.gov
HOMO-LUMO Gap (ΔE)-4.84 nih.gov
Chemical Potential (μ)-4.07 nih.gov
Global Hardness (η)2.42 nih.gov
Electrophilicity Index (ω)3.42 nih.gov

Computational Prediction of Biological Activities

In silico tools are also used for the early prediction of a molecule's pharmacokinetic properties and biological activities.

ADME/Tox Analysis: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) predictions for Blumeatin B suggest favorable pharmacokinetic properties. nih.govresearchgate.netacs.org The analysis indicated a high absorption profile in the human intestine (81.93%). nih.govacs.orgacs.org Importantly, these computational models predict that Blumeatin B is not carcinogenic or mutagenic. nih.govresearchgate.netacs.org

Antioxidant Activity: Theoretical findings based on its molecular structure, such as its non-coplanarity, support the prediction that Blumeatin B possesses high radical scavenging activity. nih.govacs.org

Enzyme Inhibition: The molecular docking studies themselves serve as a computational prediction of biological activity. nih.govdost.gov.phspandidos-publications.com The strong binding affinity for xanthine oxidase and the selective affinity for butyrylcholinesterase computationally predict its potential as a treatment for hyperuricemia and as a lead compound for neurodegenerative diseases, respectively. nih.govresearchgate.netdost.gov.phresearchgate.net

Future Research Directions and Therapeutic Development Potential of Blumeatin B

Development of Blumeatin (B180144) B as a Lead Compound for Drug Discovery

Natural products have historically been a cornerstone of drug discovery, providing structurally diverse and biologically active molecules that serve as "lead compounds". up.ac.zaresearchgate.net A lead compound is a chemical starting point for the development of new drugs, possessing pharmacological or biological activity that is likely to be therapeutically useful. mdpi.com Blumeatin B, a flavanone (B1672756) with the chemical structure (2R,3R)-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one, fits this profile. nih.gov

The development of Blumeatin B as a lead compound involves several key considerations:

Structural Novelty and Diversity : The immense structural diversity of natural products is a key advantage, and flavonoids like Blumeatin B offer a complex and stereochemically rich framework that can interact with biological targets with high specificity. up.ac.za

Inherent Bioactivity : Flavonoids as a class are known to possess significant medicinal benefits, including anticancer, antioxidant, anti-inflammatory, and antiviral properties. nih.gov The parent plant of Blumeatin B, Blumea balsamifera, has a long history in traditional medicine and has been shown to have antitumor and anti-inflammatory activities, suggesting that its constituents, including Blumeatin B, are biologically active. scielo.bracs.org

Molecular Modification Potential : Lead compounds are rarely used as drugs themselves but are modified to enhance activity and reduce side effects. researchgate.net The functional groups on the Blumeatin B molecule, such as its hydroxyl and methoxy (B1213986) groups, provide reactive sites for chemical modification to create structural analogs with potentially improved pharmacological profiles.

The journey from a natural product to a marketable drug often begins with its identification as a promising lead. nih.gov Given its origins and chemical class, Blumeatin B stands out as a strong candidate for further investigation and development in drug discovery programs.

Optimization of Synthetic Routes for Scalable Production

A significant hurdle in the development of natural product-based drugs is the challenge of supply. Isolation from the natural source, Blumea balsamifera, is often inefficient, yielding small quantities at a high cost, which is impractical for extensive preclinical and clinical studies. acs.orgnih.gov Therefore, the development of an efficient and scalable total synthesis is a critical step.

Research in this area should focus on:

Efficient Synthetic Strategies : While a synthetic procedure has been reported for the related compound blumeatin, featuring a Lewis acid-catalyzed ring closure, this process requires optimization for large-scale production. nih.govacs.org Future work could explore alternative catalytic systems or flow chemistry approaches to improve yield and reduce reaction times.

Gram-Scale Production : The ability to produce gram-scale quantities of Blumeatin B is essential for comprehensive biological evaluation and structure-activity relationship (SAR) studies. researchgate.net Achieving this scale requires a robust and reproducible synthetic route that avoids costly reagents and purification steps. nih.govnih.gov

Cost-Effectiveness : For any compound to be commercially viable, its production method must be cost-effective. Research into synthetic routes should prioritize the use of inexpensive starting materials and reagents to ensure the economic feasibility of Blumeatin B as a drug candidate. The development of a scalable synthesis was crucial for advancing other natural products like acremolactone B and coronatine. researchgate.netnih.gov

Overcoming the supply issue through chemical synthesis is a prerequisite for unlocking the full therapeutic potential of Blumeatin B.

Further Elucidation of Molecular Mechanisms in Biological Systems

Understanding how a compound exerts its effects at a molecular level is fundamental to drug development. For Blumeatin B, detailed studies on its mechanism of action are largely yet to be performed. nih.gov Research should be directed toward identifying its specific cellular targets and the signaling pathways it modulates.

A study on the related flavonoid, blumeatin, has provided a template for this line of inquiry. Using molecular modeling, researchers investigated its interaction with xanthine (B1682287) oxidase (XO), an enzyme implicated in hyperuricemia. nih.gov The study identified key amino acid residues within the enzyme's active site that interact with the compound. nih.govscite.ai

Interacting ResidueInteraction Type
Thr1010Hydrogen Bond
Val1011Hydrogen Bond
Phe914Hydrogen Bond
Ala1078Hydrogen Bond
Arg880Strong (almost covalent) Bond
Glu802, Asn768, Ser1008Hydrophobic Interactions
Data from a molecular docking study on the related compound blumeatin with xanthine oxidase. scite.ai

Future research on Blumeatin B should build on this foundation by:

Target Identification : Employing techniques such as affinity chromatography, proteomics, and computational docking to identify the direct protein targets of Blumeatin B.

Pathway Analysis : Investigating the downstream effects of Blumeatin B on cellular signaling pathways involved in inflammation, cell proliferation, and metabolic regulation.

In Vitro and In Vivo Validation : Confirming the molecular interactions and pathway modulations observed in computational and cellular models through rigorous enzymatic assays and in animal models of disease.

A thorough understanding of its molecular mechanisms will not only validate its therapeutic potential but also guide the rational design of more potent and selective derivatives.

Exploration of Blumeatin B Derivatives and Analogs for Enhanced Bioactivity

Once a lead compound like Blumeatin B is identified and its synthesis is established, the next logical step is the creation and evaluation of derivatives and analogs. Chemical modification of a natural product scaffold is a proven strategy to improve its therapeutic properties, such as potency, selectivity, and metabolic stability. scielo.br

Strategies for creating Blumeatin B analogs could include:

Modification of Functional Groups : Systematically altering the hydroxyl and methoxy groups on the flavonoid rings. For example, studies on the flavonolignan silybin (B1146174) B showed that methylation of its hydroxy groups led to analogs with enhanced cytotoxicity and antiviral activity. nih.gov

Introduction of New Moieties : Adding different chemical groups (e.g., aryl or benzyl (B1604629) groups) or combining the Blumeatin B scaffold with other bioactive molecules, such as gallic acid, could produce synergistic effects and more potent biological activity. scielo.br

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of analogs and testing their biological activity to determine which parts of the Blumeatin B structure are essential for its effects. This information is crucial for designing second-generation compounds with optimized properties.

The goal of this exploratory phase is to generate new chemical entities based on the Blumeatin B template that possess superior drug-like qualities and enhanced efficacy for specific therapeutic applications.

Potential Applications in Specific Disease Areas

The therapeutic potential of Blumeatin B can be inferred from the known activities of its source plant and the broader flavonoid class. scielo.brnih.gov This preliminary evidence points toward several specific disease areas where Blumeatin B and its future derivatives could have a significant impact.

Inflammatory Disorders : The related compound blumeatin has demonstrated significant anti-inflammatory activity. acs.orgnih.gov Given that chronic inflammation underlies many diseases, Blumeatin B could be investigated for conditions like arthritis, inflammatory bowel disease, and neuroinflammation. Flavonoids such as quercetin (B1663063) and genistein (B1671435) are known to have anti-inflammatory properties. mdpi.com

Hyperuricemia and Gout : The demonstrated inhibition of xanthine oxidase by the related blumeatin scaffold strongly suggests a potential application in treating hyperuricemia, a precursor to gout. nih.gov This provides a clear, mechanistically-defined therapeutic target to explore.

Cancer : Flavonoids are widely studied for their anticancer properties. nih.gov The methanolic extract of Blumea balsamifera has been found to inhibit the growth of hepatocellular carcinoma cells. scielo.br This warrants the investigation of Blumeatin B's activity against various cancer cell lines and its potential to interfere with pathways that control cell growth and survival. mdpi.com

Cardiovascular Diseases : Dietary flavonoids have been associated with a reduced risk of cardiovascular diseases. nih.gov They can exert cardioprotective effects through various mechanisms, including antioxidant activity and modulation of key signaling pathways. nih.govmdpi.com The potential of Blumeatin B in this area remains a promising, unexplored avenue.

Further focused research is necessary to validate these potential applications and to determine the specific conditions where Blumeatin B may offer the most therapeutic benefit.

Q & A

Q. What established methods are used for synthesizing Blumeatin B, and how can experimental reproducibility be ensured?

Blumeatin B synthesis typically involves Lewis acid-catalyzed ring closure and chiral resolution via Schiff base intermediates . To ensure reproducibility:

  • Provide detailed reaction conditions (e.g., solvent, temperature, catalyst ratios).
  • Include characterization data (e.g., NMR, HPLC purity) for intermediates and final products.
  • Follow journal guidelines for experimental reporting, such as separating main methods from supplementary protocols .

Q. Which spectroscopic techniques are critical for structural elucidation of Blumeatin B?

Key techniques include:

  • 1D/2D NMR to resolve stereochemistry and confirm hydroxyl group positions (e.g., distinguishing Blumeatin B from sterubin) .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystalline derivatives are obtainable).

Q. What in vivo models are standard for assessing Blumeatin B’s anti-inflammatory activity?

The murine ear-swelling test is a validated model, where synthetic Blumeatin B and analogs are compared to reference compounds (e.g., dexamethasone). Report dose-response curves and statistical significance of edema reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Blumeatin B analogs?

  • Conduct meta-analyses using heterogeneity metrics (e.g., statistic) to quantify variability across studies .
  • Replicate experiments under standardized conditions (e.g., cell lines, animal strains) to isolate confounding variables.
  • Use systematic review protocols (e.g., Cochrane guidelines) to assess study bias and data quality .

Q. What strategies optimize chiral resolution in Blumeatin B synthesis to improve enantiomeric purity?

  • Employ Schiff base intermediates to facilitate diastereomeric crystallization .
  • Compare chiral stationary phases (e.g., amylose vs. cellulose derivatives) in preparative HPLC.
  • Validate enantiopurity via circular dichroism (CD) or chiral NMR shift reagents.

Q. How should structural misassignments in Blumeatin B analogs be addressed?

  • Re-examine NOESY/ROESY correlations to verify spatial arrangements of substituents .
  • Cross-reference synthetic derivatives with natural isolates using tandem LC-MS/MS.
  • Publish corrigenda with revised spectral data to correct literature errors .

Methodological Guidance

Q. How can researchers design robust structure-activity relationship (SAR) studies for Blumeatin B derivatives?

  • Prioritize scaffold diversification (e.g., hydroxylation patterns, ring substitutions).
  • Use multivariate statistical analysis (e.g., PCA) to correlate structural features with bioactivity.
  • Include negative controls (e.g., dehydroxylated analogs) to validate mechanistic hypotheses.

Q. What are best practices for literature reviews on Blumeatin B?

  • Use academic databases (e.g., PubMed, Web of Science) with Boolean search terms (e.g., "Blumeatin B AND synthesis") .
  • Avoid over-reliance on Google Scholar due to inconsistent recall and precision .
  • Track citations via tools like SciFinder to identify key studies and emerging trends .

Data Analysis and Reporting

Q. How should contradictory anti-inflammatory results between (±)-Blumeatin B and enantiopure forms be interpreted?

  • Perform dose-escalation studies to rule out toxicity masking efficacy in racemic mixtures.
  • Compare pharmacokinetic profiles (e.g., bioavailability, metabolism) of enantiomers.
  • Use mixed-effects models to account for inter-study variability .

Q. What statistical methods validate reproducibility in Blumeatin B bioassays?

  • Calculate intra- and inter-assay coefficients of variation (CV) for triplicate measurements.
  • Apply Bland-Altman plots to assess agreement between independent replicates .
  • Report raw data with measurement uncertainties in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.